molecular formula C18H13BrN2O2S B2877264 7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 872197-66-5

7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2877264
CAS No.: 872197-66-5
M. Wt: 401.28
InChI Key: WKEXDPDSSZQUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of chromeno[2,3-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The initial step involves the synthesis of the chromene core through a cyclization reaction. This can be achieved by reacting 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions to form the chromene intermediate.

    Bromination: The chromene intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of the Pyrimidine Ring: The brominated chromene is then subjected to a condensation reaction with guanidine or a guanidine derivative to form the pyrimidine ring, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups present in the molecule.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. Conditions typically involve the use of a polar solvent and a base such as potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups.

Scientific Research Applications

7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in the modulation of cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Indole Derivatives: Indole derivatives also possess diverse biological activities and are structurally related to chromeno[2,3-d]pyrimidines.

    Pyridopyrimidine Derivatives: These compounds have a similar heterocyclic framework and are known for their therapeutic potential.

Uniqueness

7-bromo-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to the presence of the bromine atom and the methoxyphenyl group, which confer specific chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

7-bromo-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2S/c1-22-15-5-3-2-4-12(15)16-20-17-13(18(24)21-16)9-10-8-11(19)6-7-14(10)23-17/h2-8H,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEXDPDSSZQUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.